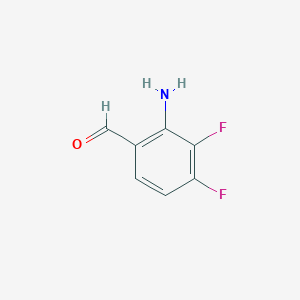

2-Amino-3,4-difluorobenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-3,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSSZOLMHLGBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Amino-3,4-difluorobenzaldehyde: Synthesis, Properties, and Applications

This technical guide provides an in-depth overview of 2-Amino-3,4-difluorobenzaldehyde, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Properties

This compound is an aromatic compound characterized by the presence of an aldehyde, an amino group, and two fluorine atoms on the benzene ring.[1] These functional groups provide multiple reaction sites, making it a versatile intermediate in the synthesis of more complex molecules.[1][2]

| Property | Value | Source |

| Molecular Formula | C7H5F2NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 1602097-79-9 | [1] |

| Appearance | Not specified in the search results | |

| ¹H-NMR (400 MHz, CDCl₃) | δ 9.82 (d, J=1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H) | [3][4] |

High-Yield Synthesis Protocol

A patented method for the production of 2-amino-substituted benzaldehyde compounds allows for the synthesis of this compound in high yield.[3][4] The overall yield reported for this multi-step process is 96.5%.[3][4] The synthesis workflow is depicted in the diagram below.

Caption: High-yield synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the patented high-yield synthesis method.[3][4]

Step 1: Acetal Protection of 3,4-Difluorobenzaldehyde

-

Dissolve 3,4-difluorobenzaldehyde in a suitable solvent such as toluene.

-

Add ethylene glycol to the solution.

-

Add a catalytic amount of an acid, for instance, p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

-

After the reaction is complete, cool the mixture and isolate the product, 2-(3,4-difluorophenyl)-1,3-dioxolane. The yield of this step has been reported to be 94.1%.[3]

Step 2: Lithiation and Azidation

-

The protected intermediate, 2-(3,4-difluorophenyl)-1,3-dioxolane, is subjected to lithiation. This is a directed ortho-metalation reaction.[2]

-

The resulting aryllithium species is then treated with an electrophilic azide source to introduce the azido group at the 2-position of the benzene ring.[2]

Step 3: Reduction of the Azido Group

-

The azido intermediate, (2-azido-3,4-difluorophenyl)-1,3-dioxolane, is reduced to the corresponding primary amine.

-

Various reducing agents can be employed for this transformation.

Step 4: Deprotection of the Aldehyde

-

The final step involves the removal of the acetal protecting group to regenerate the aldehyde functionality.

-

This is typically achieved through acidic hydrolysis.

-

The final product, this compound, is then isolated.

Reactivity and Applications

The presence of the amino and aldehyde groups allows for a variety of chemical transformations. The aldehyde group can undergo oxidation to form 2-amino-3,4-difluorobenzoic acid or reduction to yield 2-amino-3,4-difluorobenzyl alcohol.[1] The amino group can participate in nucleophilic substitution reactions.[1] This versatile reactivity makes this compound a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in pharmaceuticals and material science.[1][2] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1]

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 3. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 4. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-3,4-difluorobenzaldehyde

This technical guide provides a comprehensive overview of the chemical compound 2-Amino-3,4-difluorobenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical structure, properties, synthesis, and reactivity, with a focus on its application as a valuable building block in the synthesis of complex organic molecules.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₇H₅F₂NO.[1] Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 2, fluorine atoms at positions 3 and 4, and an aldehyde group (-CHO) at position 1.[1] The presence of fluorine atoms significantly influences the molecule's physicochemical properties, which can enhance metabolic stability and binding affinity to biological targets, making it a compound of interest in pharmaceutical research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO | [1][2] |

| Molecular Weight | 157.12 g/mol | [1][3] |

| CAS Number | 1602097-79-9 | [1][2][3] |

| Melting Point | 112–114°C | [3] |

| Boiling Point (Predicted) | 252.2 ± 40.0 °C | [3] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -2.69 ± 0.10 | [3] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 9.82 (d, J=1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H) | [2] |

| IR Spectroscopy (cm⁻¹) | ~3350 (N-H stretching), ~1680 (C=O stretching) | [3] |

| Mass Spectrometry (m/z) | Molecular ion peak at 157 | [3] |

Synthesis of this compound

The regioselective synthesis of this compound is crucial to ensure the correct placement of the functional groups on the aromatic ring. A common and effective method starts from 3,4-difluorobenzaldehyde and involves a multi-step process that includes protection of the aldehyde, directed ortho-metalation, amination, and deprotection.

Experimental Protocol: Synthesis via Ortho-metalation and Amination

This protocol is based on a patented method for producing 2-amino-substituted benzaldehyde compounds.

Step 1: Protection of the Aldehyde Group

-

Dissolve 50.22 g (352 mmol) of 3,4-difluorobenzaldehyde in 176 mL of toluene.

-

Add 23 mL (389 mmol) of ethylene glycol to the solution.

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

After cooling, add a catalytic amount of p-toluenesulfonic acid and continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3,4-difluorophenyl)-1,3-dioxolane.

Step 2: Ortho-metalation and Azidation

-

Prepare a solution of the protected aldehyde, 2-(3,4-difluorophenyl)-1,3-dioxolane, in a suitable aprotic solvent like THF.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to effect lithiation at the 2-position of the aromatic ring.

-

After stirring for a specified time to ensure complete lithiation, add an azidating agent, such as tosyl azide or trisyl azide, to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the azido intermediate, 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane.

Step 3: Reduction of the Azido Group

-

Dissolve the azido intermediate in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, other reducing agents like triphenylphosphine followed by water can be used.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst (if used) and concentrate the filtrate to obtain the amino intermediate, 2-(2-amino-3,4-difluorophenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde Group

-

Dissolve the amino intermediate in a mixture of an organic solvent (e.g., acetone) and an aqueous acidic solution (e.g., dilute HCl).

-

Stir the mixture at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Reactivity and Applications

The presence of both an amino and an aldehyde group makes this compound a versatile intermediate in organic synthesis.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo oxidation to form 2-amino-3,4-difluorobenzoic acid or be reduced to 2-amino-3,4-difluorobenzyl alcohol.[3] It readily reacts with primary amines to form Schiff bases, which are important precursors for the synthesis of various heterocyclic compounds.[3]

-

Reactions of the Amino Group: The amino group can participate in nucleophilic substitution reactions, allowing for further molecular diversification through acylation or alkylation.[3]

The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the amino and aldehyde groups, make this compound a valuable starting material for the development of novel pharmaceuticals and advanced materials.[1] Its derivatives are explored for their potential biological activities, with the fluorine atoms often contributing to improved pharmacokinetic profiles.

References

An In-depth Technical Guide to 2-Amino-3,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of 2-Amino-3,4-difluorobenzaldehyde. It details a high-yield synthetic protocol, explores the compound's reactivity, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science. Due to its unique substitution pattern, featuring an amine, an aldehyde, and two fluorine atoms on the aromatic ring, this compound serves as a valuable and versatile building block in organic synthesis. This document is intended to be a thorough resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₅F₂NO.[1] It is characterized by a benzene ring substituted with an amino group at the 2-position, fluorine atoms at the 3- and 4-positions, and a formyl (aldehyde) group at the 1-position. The presence of fluorine atoms can significantly influence the molecule's physicochemical and biological properties, potentially enhancing metabolic stability and binding affinity to biological targets.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1602097-79-9 | [2] |

| Molecular Formula | C₇H₅F₂NO | [2] |

| Molecular Weight | 157.12 g/mol | [2] |

| IUPAC Name | This compound | |

| Predicted Boiling Point | 252.2 ± 40.0 °C | [2] |

| Predicted Density | 1.405 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -2.69 ± 0.10 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.82 (d, J = 1.6 Hz, 1H, -CHO), 7.30-7.26 (m, 1H, Ar-H), 6.58-6.52 (m, 1H, Ar-H), 6.30 (br, 2H, -NH₂) | [3][4] |

| ¹³C NMR | Expected peaks for aldehyde (C=O) ~190-192 ppm; aromatic (C-F) ~150-167 ppm; aromatic (C-H/C-C) ~116-140 ppm. Specific experimental data not available in cited literature. | |

| Infrared (IR) | Expected characteristic stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and ~3350 cm⁻¹ (N-H amino group). | [2] |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z 157. | [2] |

Synthesis and Experimental Protocols

A high-yield, regioselective synthesis for this compound has been developed, which is crucial for its application as a building block. The primary challenge is the introduction of the amino group at the C-2 position, ortho to the aldehyde. A patented method achieves this through a multi-step process starting from 3,4-difluorobenzaldehyde.[3][4] This process involves protection of the aldehyde, directed ortho-metalation (lithiation), azidation, reduction of the azide, and finally, deprotection.

Detailed Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a patented procedure which reports a yield of 96.5%.[3][4]

Step 1: Acetal Protection of 3,4-difluorobenzaldehyde

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in toluene.

-

Add ethylene glycol (1.1 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC) until completion.

-

Cool the reaction mixture and proceed to the next step. The product is 2-(3,4-difluorophenyl)-1,3-dioxolane.

Step 2: Directed Ortho-metalation and Azidation

-

Under a nitrogen atmosphere, dissolve the protected intermediate, 2-(3,4-difluorophenyl)-1,3-dioxolane (1.0 eq), in an anhydrous solvent like toluene.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq).

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) in hexane (1.1 eq) and stir for 1 hour at -78 °C.

-

Add a solution of tosyl azide in toluene (1.5 eq) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with water and separate the organic phase. This yields 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane.

Step 3: Reduction of the Azido Group

-

The crude azido intermediate is subjected to reduction. A common method is catalytic hydrogenation.

-

Dissolve the azido compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the solvent to yield 2-(2-amino-3,4-difluorophenyl)-1,3-dioxolane.

Step 4: Deprotection of the Acetal

-

Dissolve the amino-acetal intermediate in a suitable solvent mixture.

-

Add an acid catalyst, such as pyridinium p-toluenesulfonate.[4]

-

Stir the reaction at a slightly elevated temperature (e.g., 40 °C) for several hours.[4]

-

Monitor the reaction for the formation of the final product, this compound.

-

Upon completion, cool the reaction, and purify the product using standard techniques such as chromatography.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its amino and aldehyde functional groups.

-

Aldehyde Group: The aldehyde can undergo oxidation to form 2-amino-3,4-difluorobenzoic acid or reduction to yield 2-amino-3,4-difluorobenzyl alcohol.[2] It is also a key participant in condensation reactions, for instance, with primary amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds.[1]

-

Amino Group: The amino group can act as a nucleophile, allowing for acylation, alkylation, and participation in cyclization reactions to build more complex molecular scaffolds.[2]

The presence of the difluoro substitution pattern on the aromatic ring is of particular interest in drug discovery. Fluorine atoms can alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target proteins.[1] This makes this compound a strategic starting material for the synthesis of novel fluorinated pharmaceuticals and advanced materials.[1]

Biological Activity and Signaling Pathways

As of the current literature, there are no specific studies detailing the biological activity of this compound or its effects on specific cellular signaling pathways. Its value is primarily recognized as a synthetic intermediate for creating more complex molecules that may possess biological activity.[1] The fluorinated aromatic core is a common feature in many active pharmaceutical ingredients, suggesting that derivatives of this compound could be of interest for future drug development programs. However, without experimental data, any discussion of its interaction with signaling pathways would be purely speculative.

Visualizations

Synthesis Workflow

The following diagram illustrates the high-yield, multi-step synthesis of this compound from its precursor, 3,4-difluorobenzaldehyde.

Caption: Synthetic pathway for this compound.

Safety Information

According to available safety data sheets, this compound should be handled with care in a laboratory setting. It is known to cause skin irritation and serious eye damage. Standard personal protective equipment, including gloves and eye protection, should be worn when handling this compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential for the development of novel pharmaceuticals and materials. This guide provides essential data on its properties, a detailed and efficient synthesis protocol, and an overview of its reactivity. While its direct biological effects remain to be explored, its structural features make it a valuable component for the synthesis of a diverse range of complex molecules. Further research into the biological activities of its derivatives is warranted.

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 3. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 4. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3,4-difluorobenzaldehyde, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials.[1] This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a research and development setting.

Core Synthesis Strategy: Directed Ortho-Metalation

The most prominently documented and effective method for the synthesis of this compound commences with the commercially available precursor, 3,4-difluorobenzaldehyde. The central challenge lies in the regioselective introduction of an amino group at the C-2 position, ortho to the aldehyde. This is skillfully achieved through a directed ortho-metalation (DoM) strategy.[2][3] This multi-step process ensures the precise placement of the amino functionality.

The overall synthetic sequence involves:

-

Protection of the Aldehyde: The aldehyde group is first protected to prevent its reaction in subsequent steps. This is typically achieved by forming a cyclic acetal, for instance, by reacting it with ethylene glycol.[2]

-

Directed Ortho-Lithiation: The acetal group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 position by a strong organolithium base, such as n-butyllithium.[2][3]

-

Azidation: The resulting aryllithium intermediate is then quenched with an electrophilic azide source to introduce the N₃ group at the C-2 position.[2]

-

Reduction: The azide group is subsequently reduced to the desired primary amine.

-

Deprotection: Finally, the protecting group is removed from the aldehyde to yield the target molecule, this compound.

An alternative, though less detailed in the surveyed literature, involves a borylation-coupling strategy. This pathway also begins with the protected 3,4-difluorobenzaldehyde, which undergoes borylation at the C-2 position, followed by a cross-coupling reaction with a nitrogen source.[2]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from a patented, high-yield synthesis protocol. This data is essential for researchers aiming to reproduce or scale up the synthesis.

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 1. Acetal Protection | 3,4-difluorobenzaldehyde (50.22 g) | Ethylene glycol (27.2 mL total), p-toluenesulfonic acid monohydrate (0.33 g) | Toluene | Reflux | 6.6 hours | 94.1% |

| 2. Lithiation, Azidation, Reduction & Deprotection (Flow Reaction) | 2-(3,4-difluorophenyl)-1,3-dioxolane (4.14 g) | N,N,N',N'-tetramethylethylenediamine (2.72 g), n-butyllithium, tosyl azide, pyridinium p-toluenesulfonate (14.7 mg) | Toluene | -78°C to 40°C | Several hours | 96.5% |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(3,4-difluorophenyl)-1,3-dioxolane (Acetal Protection)

-

Dissolve 50.22 g (352 mmol) of 3,4-difluorobenzaldehyde in 176 mL of toluene.[4]

-

Add 23 mL (389 mmol) of ethylene glycol to the solution.[4]

-

Purge the reaction system with nitrogen and heat to reflux for 2.4 hours while removing water using a Dean-Stark apparatus.[4]

-

Cool the reaction mixture to 94°C and add 0.33 g (1.73 mmol) of p-toluenesulfonic acid monohydrate.[4]

-

Resume reflux for an additional 1.7 hours.[4]

-

Add a further 4.2 mL (71.0 mmol) of ethylene glycol and continue to reflux for 2.5 hours.[4]

-

Cool the reaction mixture to room temperature. The resulting product can be used in the next step, with an expected yield of approximately 94.1%.[4]

Step 2: Synthesis of this compound (via Flow Reaction)

This step combines lithiation, azidation, reduction, and deprotection in a continuous flow process, which has been shown to achieve high yields.[5]

-

Prepare a solution (Liquid A) by dissolving 4.14 g (21.2 mmol) of 2-(3,4-difluorophenyl)-1,3-dioxolane and 2.72 g (23.4 mmol) of N,N,N',N'-tetramethylethylenediamine in toluene to a total volume of 50 mL.[4]

-

In a separate vessel, prepare a solution of an azidating agent, such as tosyl azide, in toluene.

-

Under a nitrogen stream and cooled to -78°C, the lithiation is performed by reacting Liquid A with a solution of n-butyllithium in hexane.[6]

-

The resulting lithiated species is then reacted with the tosyl azide solution.[6]

-

The reaction mixture is warmed to 0°C and stirred.[6]

-

The subsequent reduction of the azide and deprotection of the acetal is achieved by heating the reaction mixture to 30-40°C in the presence of an acid catalyst, such as 14.7 mg (0.0584 mmol) of pyridinium p-toluenesulfonate, for several hours.[7]

-

After cooling to room temperature and allowing the mixture to stand, acetone is added to obtain a homogeneous solution. Quantitative analysis of this solution has indicated a yield of this compound of 96.5%.[7]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis pathways.

Caption: Directed Ortho-Metalation Synthesis Pathway.

Caption: Alternative Borylation-Coupling Pathway.

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 5. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 6. JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic and Synthetic Profile of 2-Amino-3,4-difluorobenzaldehyde: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 2-Amino-3,4-difluorobenzaldehyde (CAS No: 1602097-79-9).[1][2] This compound is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials, owing to the influence of fluorine atoms on metabolic stability and biological activity.[3] The document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

Molecular Formula: C₇H₅F₂NO[2]

-

Structure: A benzene ring substituted with an amino group at position 2, fluorine atoms at positions 3 and 4, and an aldehyde group at position 1.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.82 | Doublet | 1.6 | 1H | Aldehyde proton (-CHO) |

| 7.30-7.26 | Multiplet | - | 1H | Aromatic proton |

| 6.58-6.52 | Multiplet | - | 1H | Aromatic proton |

| 6.30 | Broad | - | 2H | Amino protons (-NH₂) |

| Solvent: CDCl₃, Frequency: 400 MHz[4] |

¹³C NMR Data

| Functional Group | Expected Chemical Shift (δ) ppm |

| Aldehyde Carbonyl (C=O) | 185-195 |

| Aromatic Carbon (C-F) | 150-165 (Doublet) |

| Aromatic Carbon (C-NH₂) | 140-150 |

| Aromatic Carbons (C-H, C-C) | 110-140 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong | N-H stretching (Amino group) |

| ~1680 | Strong | C=O stretching (Aldehyde) |

| Note: These are characteristic absorption bands.[1] |

Mass Spectrometry

| m/z Value | Interpretation |

| 157 | Molecular ion peak [M]⁺ |

| 128 | Fragment corresponding to [M-CHO]⁺ |

| The molecular ion peak confirms the molecular weight of the compound.[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the regioselective amination of a 3,4-difluorobenzaldehyde precursor.[1] The process generally includes the following key steps:

-

Protection of the Aldehyde Group: The aldehyde group of 3,4-difluorobenzaldehyde is first protected to prevent it from reacting in subsequent steps. A common method is the reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a cyclic acetal, 2-(3,4-difluorophenyl)-1,3-dioxolane.[1][5][6]

-

Directed Ortho-metalation (Lithiation): The protected compound undergoes ortho-lithiation. The acetal group acts as a directed metalation group, guiding an organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the C-2 position of the aromatic ring.[1] This step is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like toluene.[6]

-

Azidation: The resulting aryllithium species is then quenched with an electrophilic azide source, such as tosyl azide, to introduce an azido (-N₃) group at the C-2 position.[1][6]

-

Reduction of the Azido Group: The azido group is reduced to a primary amino group (-NH₂). This can be achieved through various methods, including catalytic hydrogenation.[1]

-

Deprotection (Hydrolysis): The protecting acetal group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functional group, yielding the final product, this compound.[5]

A high-yield (up to 96.5%) synthesis has been reported using flow chemistry techniques, which can minimize intermolecular condensation side reactions.[3][5]

Spectroscopic Analysis

Standard analytical techniques are employed to characterize the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film or a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum is acquired to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. Buy this compound | 1602097-79-9 [smolecule.com]

- 4. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds - Google Patents [patents.google.com]

A Technical Guide to 2-Amino-3,4-difluorobenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-3,4-difluorobenzaldehyde, a key building block in pharmaceutical and materials science research. This document outlines its chemical properties, commercial availability, and detailed synthesis protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 1602097-79-9, is a substituted aromatic aldehyde. The presence of an amino group, an aldehyde function, and two fluorine atoms on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.[1] The fluorine substitutions can enhance metabolic stability and binding affinity to biological targets, making it a compound of interest in drug discovery.[1][2]

Table 1: General Chemical Information

| Property | Value |

| CAS Number | 1602097-79-9 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)N)F)F[1] |

| InChI Key | IYSSZOLMHLGBSU-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | No Data Available |

| Melting Point | No Data Available |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

| Purity | Typically ≥97% (Varies by supplier) |

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and specifications of the product.

Table 3: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Simson Pharma Limited | simsonpharma.com | Provides a Certificate of Analysis with every compound.[3] |

| Clinivex | clinivex.com | Supplier of reference standards.[4] |

| ChemicalBook | chemicalbook.com | Lists multiple suppliers and basic chemical properties.[5] |

| Benchchem | benchchem.com | Provides the compound for research use.[2] |

| Smolecule | smolecule.com | Intended for research purposes.[1] |

| 001CHEMICAL | 001chemical.com | Specifies a purity of not less than 97%.[6] |

| Aaron Chemicals | aaron-chem.com | Provides basic product information.[7] |

Synthesis of this compound

A high-yield synthetic route to this compound has been detailed in patent literature, achieving a yield of up to 96.5%.[8] The process starts from 3,4-difluorobenzaldehyde and involves a multi-step sequence.

Synthetic Pathway Overview

The overall synthetic strategy involves the protection of the aldehyde group, followed by directed ortho-metalation, azidation, reduction of the azide to an amine, and finally, deprotection of the aldehyde.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from patent EP3196189B1.[8]

Step 1: Acetal Protection of 3,4-difluorobenzaldehyde

-

Dissolve 50.22 g (352 mmol) of 3,4-difluorobenzaldehyde (purity 99.7%) in 176 mL of toluene.

-

Add 23 mL (389 mmol) of ethylene glycol to the solution.

-

Purge the reaction system with nitrogen and reflux for 2.4 hours while removing water using a Dean-Stark apparatus.

-

Cool the reaction mixture to 94°C and add 0.33 g (1.73 mmol) of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture for an additional 1.7 hours.

-

Add another 4.2 mL (71.0 mmol) of ethylene glycol and continue to reflux for 2.5 hours.

-

Cool the reaction to room temperature to obtain 2-(3,4-difluorophenyl)-1,3-dioxolane.

Step 2: Lithiation and Azidation

This step can be performed as a batch or flow reaction. The following describes a flow reaction setup.

-

Prepare "Liquid A" by dissolving 4.14 g (21.2 mmol) of 2-(3,4-difluorophenyl)-1,3-dioxolane (purity 96.0%) and 2.72 g (23.4 mmol) of N,N,N',N'-tetramethylethylenediamine (TMEDA) in toluene to a total volume of 50 mL.

-

Prepare "Liquid B" as a 1.6 M hexane solution of n-butyllithium (n-BuLi).

-

Use syringe pumps to introduce Liquid A and Liquid B into a flow reactor.

-

The subsequent reaction with an azidating agent (e.g., tosyl azide) yields 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane. A yield of 94.1% for this intermediate has been reported.[8]

Step 3: Reduction of the Azido Group and Deprotection

-

The azido intermediate is reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over a palladium catalyst).

-

The resulting (2-amino-3,4-difluorophenyl)-1,3-dioxolane is then subjected to acidic workup to deprotect the aldehyde.

-

The reaction mixture is heated to 40°C and stirred for 2 hours.

-

After cooling, acetone is added to obtain a homogeneous solution.

-

Quantitative analysis of the solution has shown a yield of 96.5% for this compound.[8]

Quality Control and Analysis

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Caption: Quality control workflow for this compound.

The ¹H-NMR spectrum of the product has been reported as follows: ¹H-NMR (400 MHz, CDCl₃) δ 9.82 (d, J = 1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H).[8][9]

Applications in Research and Development

This compound serves as a crucial starting material in several areas of chemical research:

-

Pharmaceutical Development : Its structure is a scaffold for developing novel therapeutics. The fluorine atoms can improve metabolic stability and binding affinity.[1]

-

Organic Synthesis : The amino and aldehyde groups allow for a variety of chemical transformations, making it a valuable building block for complex organic molecules.[1]

-

Materials Science : It can be used in the synthesis of functional polymers with specific electronic or optical properties.[1]

-

Agrochemicals : This compound is also an important intermediate in the synthesis of agrochemicals.[8]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery, organic synthesis, and materials science. This guide provides researchers with essential information on its properties, suppliers, and a detailed, high-yield synthesis protocol to facilitate its use in the laboratory. As with any chemical, it is imperative to consult the safety data sheet (SDS) from the supplier before handling and to perform a thorough quality analysis of the material.

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 3. 2-Amino-3,4-Difluoro-benzaldehyde | CAS No- 1602097-79-9 | Simson Pharma Limited [simsonpharma.com]

- 4. theclinivex.com [theclinivex.com]

- 5. This compound | 1602097-79-9 [chemicalbook.com]

- 6. 001chemical.com [001chemical.com]

- 7. 1602097-79-9 | MFCD25459490 | this compound [aaronchem.com]

- 8. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 9. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

Purity Analysis of 2-Amino-3,4-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity of 2-Amino-3,4-difluorobenzaldehyde, a key building block in organic synthesis, particularly for fluorinated pharmaceuticals.[1] Accurate determination of its purity is critical for ensuring the reliability and reproducibility of synthetic processes and the quality of downstream products.[2]

Quantitative Purity Data

The purity of this compound can vary depending on the synthesis method and subsequent purification steps. High-purity grades are essential for pharmaceutical applications.[2] The following table summarizes reported purity and yield data from various sources.

| Source Type | Substance | Method | Reported Value | Reference |

| Synthesis Yield | This compound | Quantitative Analysis | 96.5% Yield | [3][4] |

| Synthesis Yield | 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane | HPLC | 83.7% Yield | [3] |

| Synthesis Yield | 6-(1,3-dioxolan-2-yl)-2,3-difluoroaniline | Quantitative Analysis | 95.5% Yield | [3] |

| Commercial Product | This compound | Not Specified | 95% Purity | [5] |

| Commercial Product | This compound | Not Specified | >97% Purity | [6] |

| General Reference | Related Aromatic Aldehydes | HPLC | >99% Purity | [2] |

Potential Impurity Profile

Impurities in this compound can originate from starting materials, intermediates, byproducts of the synthesis, or degradation. A common synthetic route involves the protection of 3,4-difluorobenzaldehyde, followed by directed lithiation, azidation, and reduction.[3]

| Impurity Name | Chemical Structure (SMILES) | Potential Source |

| 3,4-Difluorobenzaldehyde | C1=C(C=C(C(=C1)F)F)C=O | Starting Material |

| 2-(3,4-Difluorophenyl)-1,3-dioxolane | C1=C(C=C(C(=C1)F)F)C2OCCO2 | Intermediate |

| 2-Amino-3,4-difluorobenzoic acid | C1=C(C(=C(C(=C1)F)F)N)C(=O)O | Oxidation Product[1] |

| 2-Amino-3,4-difluorobenzyl alcohol | C1=C(C(=C(C(=C1)F)F)N)CO | Reduction Product[1] |

| Schiff Base Adducts | Varies | Condensation/Dimerization[4] |

Analytical Methodologies and Protocols

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification, while Nuclear Magnetic Resonance (NMR) provides structural confirmation and detects impurities with different proton environments.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for separating and identifying volatile impurities.

Caption: General workflow for the purity analysis of a chemical intermediate.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound, allowing for the separation and quantification of the main component from its impurities.[2] A validated reversed-phase HPLC method is typically employed.[2]

Experimental Protocol:

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used to separate compounds with varying polarities.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Gradient Program (Illustrative):

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or scanned with DAD for peak purity analysis.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

-

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and can be used to confirm the identity of this compound and to identify and quantify impurities without the need for reference standards for each impurity.[2]

Experimental Protocol:

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Experiment: ¹H NMR (Proton NMR).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Structural Confirmation: Compare the obtained spectrum with known chemical shifts and coupling constants. For this compound in CDCl₃, the expected signals are:

-

Purity Assessment: Integrate the peaks corresponding to the main compound and any visible impurity peaks. Purity can be estimated by comparing the relative integrations, assuming the number of protons for each signal is known.

-

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities. Due to the polarity of the amino and aldehyde groups, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often possible.[7]

Experimental Protocol:

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole MS).

-

Column: A low-to-mid polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

-

Oven Temperature Program (Illustrative):

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 split ratio).

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using peak area relative to an internal standard if necessary.

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 3. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 4. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 001chemical.com [001chemical.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Role of 2-Amino-3,4-difluorobenzaldehyde in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-3,4-difluorobenzaldehyde has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique electronic properties and versatile reactivity. The presence of an aldehyde, an amino group, and two fluorine atoms on the aromatic ring makes it a highly sought-after precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis of this compound and its significant applications in the construction of valuable heterocyclic scaffolds, such as quinolines and Schiff bases. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic intermediate. The strategic incorporation of fluorine atoms often imparts desirable characteristics to the target molecules, including enhanced metabolic stability and improved binding affinity to biological targets, underscoring the importance of this compound in medicinal chemistry and materials science.[1]

Introduction

This compound (C₇H₅F₂NO) is an aromatic compound featuring an amino group ortho to a formyl group, with fluorine atoms at the 3 and 4 positions of the benzene ring.[1] This specific arrangement of functional groups provides a unique platform for a variety of chemical transformations. The aldehyde group is a versatile handle for condensation reactions, while the amino group serves as a nucleophile and a directing group for further functionalization.[1]

The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. The fluorine atoms in this compound can significantly influence the physicochemical properties of its derivatives, such as lipophilicity, pKa, and metabolic stability.[1] This often leads to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, this fluorinated building block is of great interest for the synthesis of novel pharmaceuticals and advanced materials.[1]

This guide will first detail a high-yield, state-of-the-art synthesis of this compound. Subsequently, it will delve into its application in two fundamental and widely utilized reactions in organic synthesis: the Friedländer synthesis of quinolines and the formation of Schiff bases.

Synthesis of this compound

A highly efficient method for the production of this compound has been developed, proceeding via a multi-step sequence involving protection of the aldehyde, directed ortho-lithiation, azidation, reduction, and deprotection. This process is notable for its high yield and the use of readily available starting materials.

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a patented method and is designed for high efficiency.[2]

Step 1: Acetal Protection of 3,4-difluorobenzaldehyde

-

Dissolve 50.22 g (352 mmol) of 3,4-difluorobenzaldehyde (purity 99.7%) in 176 mL of toluene.

-

Add 23 mL (389 mmol) of ethylene glycol to the solution.

-

Purge the reaction system with nitrogen and heat to reflux for 2.4 hours while removing water via a Dean-Stark apparatus.

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of a 5% aqueous sodium hydroxide solution.

-

Separate the aqueous phase and extract with 50 mL of toluene.

-

Combine the organic phases, wash with 50 mL of water, followed by 50 mL of saturated saline solution.

-

Dry the organic phase over magnesium sulfate, filter, and analyze the filtrate by HPLC to confirm the formation of 2-(3,4-difluorophenyl)-1,3-dioxolane.

Step 2: Directed ortho-Lithiation and Azidation

-

Under a nitrogen atmosphere, dissolve 1.93 g (9.96 mmol) of 2-(3,4-difluorophenyl)-1,3-dioxolane in 20 mL of toluene.

-

Cool the reaction mixture to -78°C.

-

Add 1.65 mL (11.1 mmol) of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the dropwise addition of 6.9 mL (11.0 mmol) of a 1.6M n-butyllithium solution in hexane over 8 minutes.

-

Stir the mixture at -78°C for 2 hours.

-

Add a solution of 1.94 g (9.83 mmol) of tosyl azide in 10 mL of toluene dropwise.

-

Allow the reaction to warm to 0°C and stir for 1 hour.

-

Quench the reaction with 50 mL of water.

-

Separate the toluene phase and extract the aqueous phase four times with 20 mL of ethyl acetate.

-

Combine all organic phases, wash with 20 mL of saturated saline, dry over magnesium sulfate, and filter to obtain 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane.

Step 3: Reduction and Deprotection

-

The crude 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane is subjected to reduction and deprotection in a subsequent step.

-

Heat the reaction solution to 40°C and stir for 2 hours.

-

Cool the reaction to room temperature and let it stand overnight.

-

Add acetone to obtain a homogeneous solution.

-

Quantitative analysis of this solution reveals the final product, this compound.

Quantitative Data

| Product | Yield | Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃) |

| This compound | 96.5% | δ 9.82 (d, J = 1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H)[2][3] |

| 2-(3,4-difluorophenyl)-1,3-dioxolane | 94.1% | δ 7.33-7.12 (m, 3H), 5.75 (s, 1H), 4.12-4.00 (m, 4H)[3] |

| 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane | 94.1% | δ 7.30 (ddd, J = 8.8, 6.0, 2.4 Hz, 1H), 6.95 (dt, J = 8.8, 7.2 Hz, 1H), 5.96 (s, 1H), 4.15-4.02 (m, 4H)[3] |

Synthesis Workflow

Caption: High-yield synthesis of this compound.

Applications in Quinolone Synthesis: The Friedländer Annulation

The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group (e.g., a ketone or a β-ketoester).[4][5] The reaction is typically catalyzed by either an acid or a base.[4][5] this compound is an excellent substrate for this reaction, leading to the formation of 7,8-difluoroquinoline derivatives, which are of significant interest in medicinal chemistry.

General Reaction Scheme

The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the aromatic quinoline ring system.[4][5]

Logical Workflow of the Friedländer Synthesis

Caption: General workflow of the Friedländer quinoline synthesis.

Anticipated Products and Significance

The reaction of this compound with various ketones or β-ketoesters can generate a library of substituted 7,8-difluoroquinolines. For instance, the reaction with ethyl acetoacetate would yield an ethyl 7,8-difluoro-2-methylquinoline-3-carboxylate, a scaffold with potential biological activities. The fluorine atoms at the 7 and 8 positions can significantly enhance the therapeutic potential of these quinoline derivatives.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[6] These compounds are versatile intermediates in organic synthesis and have a wide range of applications, including as ligands in coordination chemistry and as precursors for the synthesis of various bioactive molecules.[6] this compound readily undergoes condensation with primary amines to form the corresponding Schiff bases.

General Experimental Protocol for Schiff Base Formation

-

Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data for a Representative Schiff Base

| Product Type | Typical Yield Range | Key Spectroscopic Features |

| Schiff Base (Imine) | 80-95% | ¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[7] |

| ¹³C NMR: A signal for the azomethine carbon in the range of δ 160-170 ppm.[8] | ||

| FT-IR: A strong absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹. |

Logical Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient, high-yield synthesis makes it an accessible starting material for a wide range of applications. Its utility in the Friedländer synthesis of quinolines and the formation of Schiff bases provides access to important classes of compounds with significant potential in drug discovery and materials science. The presence of the difluoro substitution pattern is a key feature that can be exploited to fine-tune the properties of the final products. This technical guide has provided a comprehensive overview of the synthesis and key applications of this compound, offering detailed protocols and workflows to aid researchers in their synthetic endeavors. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and lead to the discovery of novel molecules with unique properties and functions.

References

- 1. Buy this compound | 1602097-79-9 [smolecule.com]

- 2. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 7. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-3,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key derivatives from 2-Amino-3,4-difluorobenzaldehyde, a valuable starting material in medicinal chemistry and materials science. The unique substitution pattern of this scaffold, featuring an amino group, an aldehyde, and two fluorine atoms, allows for the construction of diverse molecular architectures, including Schiff bases and quinazolines. The presence of fluorine can enhance metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery programs.[1][2]

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.[3] The imine linkage formed is a versatile pharmacophore and a key intermediate for the synthesis of more complex heterocyclic systems.

General Reaction Scheme:

-

This compound reacts with a primary amine in the presence of an acid catalyst to yield the corresponding Schiff base (imine).

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Methanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold methanol.

-

Dry the product under vacuum to obtain the purified Schiff base.

Expected Data for a Representative Schiff Base Derivative

| Parameter | Expected Value/Characteristic |

| Appearance | Crystalline solid |

| Yield | 75-90% |

| Melting Point | Dependent on the specific amine used |

| FT-IR (cm⁻¹) | ~1620-1600 (C=N stretch), ~3400-3300 (N-H stretch absent) |

| ¹H NMR (ppm) | ~8.5-9.0 (s, 1H, -CH=N-), aromatic protons |

| ¹³C NMR (ppm) | ~160-170 (-CH=N-), aromatic carbons |

| Mass Spec (m/z) | Calculated [M+H]⁺ |

Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from 2-aminobenzaldehydes through various cyclization strategies.[4] One common method involves the reaction with an amine in the presence of an oxidizing agent.

General Reaction Scheme:

-

This compound undergoes a cyclocondensation reaction with a suitable nitrogen source (e.g., a primary amine and an oxidant) to form the quinazoline ring system.

Experimental Protocol: Synthesis of a Representative Quinazoline

This protocol outlines a general procedure for the synthesis of a quinazoline derivative from this compound and a benzylamine, using molecular iodine as a catalyst and oxygen as the oxidant.[4]

Materials:

-

This compound

-

Benzylamine (or other suitable amine)

-

Molecular Iodine (I₂)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the primary amine (1.2 eq).

-

Add a catalytic amount of molecular iodine (e.g., 10 mol%).

-

Heat the reaction mixture to reflux under an atmosphere of air or oxygen (using a balloon).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline.

Expected Data for a Representative Quinazoline Derivative

| Parameter | Expected Value/Characteristic |

| Appearance | Solid |

| Yield | 60-85% |

| Melting Point | Dependent on the specific amine used |

| ¹H NMR (ppm) | Aromatic protons, specific signals for the substituent at position 2 |

| ¹³C NMR (ppm) | Aromatic carbons, carbons of the quinazoline core |

| Mass Spec (m/z) | Calculated [M+H]⁺ |

Appendix: Synthesis of Starting Material

For convenience, a summarized protocol for the synthesis of the starting material, this compound, is provided below, based on a patented high-yield method.[5]

Protocol: High-Yield Synthesis of this compound

This method involves the protection of the aldehyde, directed ortho-lithiation, azidation, reduction, and deprotection.

Overall Yield: 96.5%[5]

Characterization of this compound:

-

¹H-NMR (400 MHz, CDCl₃) δ: 9.82 (d, J = 1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H).[5]

Visualizations

Caption: Workflow for Schiff Base Synthesis.

Caption: General pathway for Quinazoline Synthesis.

Caption: Synthetic relationships and applications.

References

- 1. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 1602097-79-9 [smolecule.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

Application Notes and Protocols: The Utility of 2-Amino-3,4-difluorobenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-difluorobenzaldehyde is a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring an aromatic ring substituted with an amino group, an aldehyde moiety, and two fluorine atoms, provides a powerful scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of drug candidates, making this starting material particularly attractive for modern drug discovery programs.[1][2]

These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds, including detailed experimental protocols and characterization data.

Key Applications in Medicinal Chemistry

The strategic placement of the amino and aldehyde groups on the difluorinated benzene ring allows for the construction of various heterocyclic systems, which are prevalent in numerous classes of therapeutic agents.

-

Synthesis of Kinase Inhibitors: The quinazoline scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors for oncology and other indications. The difluoro-substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic profile of these inhibitors.

-

Anticancer Agents: Fluorinated quinazolines and related heterocyclic compounds derived from this starting material have shown promise as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

-

Neuroprotective Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this compound an interesting starting point for the development of novel neuroprotective agents for the treatment of neurodegenerative diseases.

-

Arginase Inhibitors: While direct synthesis from the title compound is less documented, the related 3,4-difluorobenzaldehyde is used in the synthesis of arginase inhibitors, suggesting the potential for developing novel analogues.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol is adapted from a patented high-yield synthesis method.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

| Reagent | CAS Number | Molecular Weight |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 |

| Ethylene glycol | 107-21-1 | 62.07 |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 |

| Toluene | 108-88-3 | 92.14 |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 110-18-9 | 116.21 |

| n-Butyllithium (n-BuLi) in hexane | 109-72-8 | 64.06 |

| Tosyl azide | 941-55-9 | 197.20 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 |

| Pyridinium p-toluenesulfonate (PPTS) | 24057-28-1 | 251.30 |

| Acetone | 67-64-1 | 58.08 |

Procedure:

-

Step 1: Acetal Protection. To a solution of 3,4-difluorobenzaldehyde (50.22 g, 352 mmol) in toluene (176 mL), add ethylene glycol (23 mL, 389 mmol). The reaction mixture is refluxed for 2.4 hours with a Dean-Stark apparatus to remove water. After cooling, p-toluenesulfonic acid monohydrate (0.33 g, 1.73 mmol) is added, and the mixture is refluxed for another 1.7 hours. Additional ethylene glycol (4.2 mL, 71.0 mmol) is added, and reflux is continued for 2.5 hours. After cooling, the reaction is worked up to yield 2-(3,4-difluorophenyl)-1,3-dioxolane.

-

Step 2: Directed ortho-Metalation and Azidation. A solution of 2-(3,4-difluorophenyl)-1,3-dioxolane (1.93 g, 9.96 mmol) in toluene (20 mL) under a nitrogen atmosphere is cooled to -78°C. TMEDA (1.65 mL, 11.1 mmol) and n-BuLi (6.9 mL of a 1.6 M solution in hexane, 11.0 mmol) are added dropwise. The mixture is stirred for 1 hour at -78°C. A 15% toluene solution of tosyl azide (22.5 mL, 15.2 mmol) is then added dropwise. The reaction is warmed to 0°C and stirred for 1 hour.

-

Step 3: Reduction of the Azide. The reaction mixture from Step 2 is added to a solution of sodium borohydride (1.20 g, 31.7 mmol) in a mixture of toluene (10 mL) and water (10 mL) at 0°C. The mixture is stirred for 1 hour.

-

Step 4: Deprotection. Pyridinium p-toluenesulfonate (14.7 mg, 0.058 mmol) is added to the reaction mixture from Step 3, which contains the protected amine intermediate. The mixture is heated to 40°C and stirred for 2 hours. After cooling and standard aqueous work-up, the organic phase is concentrated to yield this compound.

Expected Yield and Characterization:

-

Yield: High yield (up to 96.5% reported).

-

¹H-NMR (400 MHz, CDCl₃): δ 9.82 (d, J = 1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H).[3]

Protocol 2: Synthesis of a 6,7-Difluoro-4-aminoquinazoline Derivative - A Potential Kinase Inhibitor

This protocol describes a general method for the synthesis of 4-aminoquinazolines from 2-aminobenzaldehydes.

Reaction Scheme:

Caption: General synthesis of 4-aminoquinazoline derivatives.

Materials:

| Reagent | CAS Number | Molecular Weight |

| This compound | 1602097-79-9 | 157.12 |

| S-Methylisothiourea sulfate | 867-44-7 | 278.33 |

| Sodium hydroxide | 1310-73-2 | 40.00 |

| Ethanol | 64-17-5 | 46.07 |

Procedure:

-

To a solution of this compound (1.57 g, 10 mmol) in ethanol (50 mL), add S-methylisothiourea sulfate (1.39 g, 5 mmol).

-

Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude 6,7-difluoroquinazolin-4-amine.

-

The product can be further purified by recrystallization or column chromatography.

Note: This is a general procedure. The specific reaction conditions (temperature, time, and purification method) may need to be optimized for specific substrates.

Application Example: Fluorinated Quinazoline-Based Trk Kinase Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are attractive targets for the treatment of various cancers.[4] Fluorinated quinazoline derivatives have been developed as potent pan-Trk inhibitors.

A specific example is the development of a fluorinated quinazoline-based type-II pan-Trk inhibitor, [¹⁸F]QMICF, which has shown nanomolar potencies for TrkA/B/C.[1] While the reported synthesis of this specific compound does not start from this compound, its structural features and biological activity highlight the potential of using this building block to access similar potent kinase inhibitors.

Biological Activity Data for a Representative Fluorinated Quinazoline Trk Inhibitor:

| Kinase Target | IC₅₀ (nM) |

| TrkA | 85 |

| TrkB | 650 |

| TrkC | 162 |

| TrkA-TPM3 | 162 |

Data for [¹⁸F]QMICF, a representative fluorinated quinazoline-based Trk inhibitor.[1]

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors often involves a multi-step workflow from initial synthesis to biological evaluation.

Caption: Experimental workflow for developing kinase inhibitors.

Caption: Simplified Trk signaling pathway and point of inhibition.

Conclusion

This compound is a key starting material for the synthesis of fluorinated heterocyclic compounds with significant potential in medicinal chemistry. Its application in the development of kinase inhibitors and other therapeutic agents is a promising area of research. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile building block in their drug discovery efforts. The strategic incorporation of fluorine through this reagent offers a powerful tool to enhance the pharmacological properties of novel drug candidates.

References

- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1602097-79-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-3,4-difluorobenzaldehyde as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-difluorobenzaldehyde is a valuable and versatile building block in organic and medicinal chemistry. Its unique trifunctional nature, possessing an aldehyde group, a primary amine, and a difluorinated aromatic ring, allows for the construction of a diverse array of complex heterocyclic scaffolds. The presence of fluorine atoms is particularly significant in drug discovery, as they can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of the final compounds.[1] This document provides detailed application notes and protocols for the synthesis of key heterocyclic systems—quinolines, quinazolines, and benzodiazepines—using this compound as the starting material.

Synthesis of 7,8-Difluoroquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4][5] This approach can be readily adapted to synthesize 7,8-difluoroquinolines from this compound.

Reaction Scheme:

References

- 1. This compound | 1602097-79-9 | Benchchem [benchchem.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

Application Notes and Protocols: Reaction of 2-Amino-3,4-difluorobenzaldehyde with Primary Amines for the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-difluorobenzaldehyde is a key building block in synthetic organic chemistry, particularly valued for its role in the preparation of complex heterocyclic compounds. The presence of an amino group ortho to an aldehyde functionality, combined with the electronic properties of the difluorinated phenyl ring, makes it a versatile precursor for the synthesis of various bioactive molecules, including Schiff bases and quinazolines. The fluorine substituents are known to enhance the metabolic stability and binding affinity of the resulting pharmaceutical compounds, making this an attractive starting material in drug discovery programs.[1]

These application notes provide detailed protocols for the reaction of this compound with primary amines to form Schiff bases and their subsequent conversion to quinazoline derivatives. The potential applications of these products, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in cancer therapy, are also discussed.

Reaction Overview: From Aldehyde to Bioactive Heterocycles

The reaction of this compound with primary amines is a two-step process that can be controlled to yield either the intermediate Schiff base or the cyclized quinazoline product.

-

Schiff Base Formation: The initial reaction is a condensation between the aldehyde group of this compound and a primary amine, which results in the formation of an imine, commonly known as a Schiff base. This reaction is typically reversible and acid-catalyzed.[2]

-

Quinazoline Synthesis: The Schiff base intermediate can undergo an intramolecular cyclization, followed by oxidation, to form a stable quinazoline ring system. This can often be achieved in a one-pot reaction from the aldehyde and amine starting materials. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, or an aliphatic amine)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-